RS-79948-197

α2-adrenoceptor pharmacology receptor binding affinity subtype selectivity

RS-79948-197 is a unique non-imidazoline α2-adrenoceptor antagonist with a dual α2/D2 profile, essential for preclinical studies. Its subnanomolar affinity and lack of imidazoline binding ensure superior data integrity vs. selective blockers like atipamezole or raclopride. Ideal for modeling atypical antipsychotic profiles and mapping α2 receptor distribution. Available in research quantities.

Molecular Formula C19H29ClN2O3S
Molecular Weight 401.0 g/mol
CAS No. 186002-54-0
Cat. No. B027022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-79948-197
CAS186002-54-0
Synonyms(8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
RS 79948
RS 79948-197
RS-79948
RS-79948-197
RS79948
Molecular FormulaC19H29ClN2O3S
Molecular Weight401.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC2C1CC3C4=C(CCN3C2)C=C(C=C4)OC.Cl
InChIInChI=1S/C19H28N2O3S.ClH/c1-3-25(22,23)21-9-4-5-15-13-20-10-8-14-11-16(24-2)6-7-17(14)19(20)12-18(15)21;/h6-7,11,15,18-19H,3-5,8-10,12-13H2,1-2H3;1H/t15-,18+,19+;/m1./s1
InChIKeyDZTZUOBWDBPPJQ-BQBHMPFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 186002-54-0 RS-79948-197 Hydrochloride – High-Affinity Non-Imidazoline α2-Adrenoceptor Antagonist with Dual D2-Receptor Activity


(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine hydrochloride (CAS 186002-54-0), commonly referred to as RS-79948-197 or RS 79948 hydrochloride, is a synthetic, non-imidazoline α2-adrenoceptor antagonist [1]. The compound exhibits subnanomolar affinity for α2-adrenoceptor subtypes in both rat and human tissues, with reported Kd values of 0.18 nM (α2B), 0.19 nM (α2C), and 0.42 nM (α2A) in rat, and corresponding human affinities of 0.46 nM (α2B), 0.77 nM (α2C), and 0.60 nM (α2A) . Unlike imidazoline-based α2-antagonists, RS-79948-197 demonstrates a unique dual pharmacological profile as a potent dopamine D2-receptor antagonist at nanomolar concentrations, a property that distinguishes it from selective α2-adrenoceptor blockers and D2-selective agents [2].

Why Substituting RS-79948-197 with Other α2-Antagonists or D2-Blockers Compromises Experimental Reproducibility


Substitution of RS-79948-197 with other α2-adrenoceptor antagonists such as yohimbine or atipamezole, or with D2-selective agents like raclopride, introduces confounding pharmacological variables that preclude direct data comparison. RS-79948-197 possesses a dual α2/D2 antagonistic profile that is not shared by either selective α2-blockers or pure D2-antagonists [1]. Furthermore, its non-imidazoline structure eliminates confounding binding to imidazoline-I2 sites observed with imidazoline-containing α2-antagonists such as idazoxan and efaroxan [2][3]. In PET imaging applications, RS-79948-197-derived radioligands yield approximately 2-fold higher specific binding than the widely used α2-radioligand [3H]RX821002, rendering direct substitution invalid for quantitative autoradiography or occupancy studies [4]. Generic interchange without accounting for these differential binding properties and functional outcomes compromises the validity of dose-response relationships, receptor occupancy calculations, and cross-study comparisons.

Quantitative Comparative Evidence for RS-79948-197 vs. α2-Adrenoceptor Antagonists and D2-Blockers


α2-Adrenoceptor Subtype Affinity: Subnanomolar Kd vs. Atipamezole Ki

RS-79948-197 demonstrates subnanomolar equilibrium dissociation constants (Kd) for rat α2B (0.18 nM) and α2C (0.19 nM) adrenoceptors, with slightly lower affinity for α2A (0.42 nM). Against human α2-subtypes, Kd values are 0.46 nM (α2B), 0.77 nM (α2C), and 0.60 nM (α2A) . In contrast, the selective α2-antagonist atipamezole exhibits inhibition constants (Ki) of 1.86 nM for α2A, approximately 4- to 10-fold lower affinity than RS-79948-197 across α2-subtypes, with substantially weaker binding to α2B (Ki ≈ 1950 nM) . This differential affinity profile directly impacts the concentration required for receptor occupancy in functional assays and in vivo studies.

α2-adrenoceptor pharmacology receptor binding affinity subtype selectivity

Dual α2-Adrenoceptor and Dopamine D2-Receptor Antagonism: Direct Functional Comparison with Atipamezole and Raclopride

In a direct head-to-head neurochemical and electrophysiological study, RS-79948-197 was compared with the selective α2-antagonist atipamezole and the selective D2-antagonist raclopride [1]. Microdialysis in rat medial prefrontal cortex (mPFC) revealed that RS-79948-197 increased extracellular dopamine (DA) release that persisted after noradrenergic denervation, whereas atipamezole-induced DA release was abolished, confirming RS-79948-197's ability to release DA from dopaminergic terminals [1]. In the caudate nucleus, RS-79948-197, like raclopride but unlike atipamezole, increased extracellular DA and DOPAC levels [1]. Electrophysiologically, RS-79948-197 and raclopride both activated ventral tegmental area (VTA) DA neuron firing, while atipamezole was ineffective [1]. Behaviorally, RS-79948-197 (but not atipamezole) prevented D2-autoreceptor-mediated hypomotility induced by low-dose quinpirole [1].

neuropharmacology dopamine D2 receptor dual antagonism microdialysis

α2 vs. α1 Selectivity: >20,000-Fold Preference Over α1-Adrenoceptors

BindingDB data for the 12-ethylsulfonyl naphthyridine scaffold (the parent structure of RS-79948-197) reports a Ki of 4169 ± n/a nM for α1A/α1B/α1D adrenoceptors [1]. Compared with the α2-subtype Kd values of 0.18–0.42 nM in rat, this represents an α2/α1 selectivity ratio of >20,000-fold. In vivo PET ligand evaluation confirmed that [ethyl-3H]RS-79948-197 exhibited selective binding to α2- over α1-adrenoceptors, with no detectable binding to imidazoline-I2 sites [2]. This high selectivity contrasts with yohimbine, a commonly used α2-antagonist that exhibits only 5- to 10-fold selectivity over α1-receptors [3].

receptor selectivity α1-adrenoceptor off-target binding

PET Imaging Ligand Performance: 2-Fold Higher Specific Binding vs. [3H]RX821002

In an in vivo evaluation of [ethyl-3H]RS-79948-197 as a potential PET ligand in rat brain, the maximal receptor-specific signal was achieved within 90–120 min post-injection and was selective for α2- over α1-adrenoceptors [1]. Estimates of binding potential (approximating Bmax/Kd) ranged from 3.4 in entorhinal cortex to 0.5 in medulla oblongata [1]. Critically, specific binding of [3H]RS-79948-197 was approximately 2-fold higher than that previously demonstrated with the widely used α2-radioligand [3H]RX821002 (2-methoxy-idazoxan) [1]. This superior signal-to-noise ratio is attributed to the higher affinity and favorable pharmacokinetic profile of the RS-79948-197 scaffold.

PET imaging radioligand autoradiography α2-adrenoceptor

Insulin Secretion Enhancement and Synergistic Effect with Glibenclamide in α2A-KO Mouse Model

In a study utilizing α2A-adrenoceptor knockout (α2A-KO) mice, RS79948-197 (1 mg/kg i.p.) reduced blood glucose and increased plasma insulin levels in fed wild-type (WT) mice, an effect abolished in α2A-KO mice, confirming mechanism specificity [1]. The imidazoline-based α2-antagonists (±)-efaroxan (5 mg/kg) and phentolamine (1 mg/kg) produced comparable effects [1]. Critically, co-administration of RS79948-197 with the sulfonylurea glibenclamide (5 mg/kg) in WT mice produced severe hyperinsulinemia and hypoglycemia, mimicking the exaggerated response observed when glibenclamide was administered alone to α2A-KO mice [1]. This synergistic augmentation of glibenclamide's insulinotropic effect was not observed with the imidazoline antagonists in the same study, highlighting RS79948-197's unique capacity to potentiate sulfonylurea action without imidazoline-related off-target effects on KATP channels [1].

insulin secretion diabetes research α2A-adrenoceptor glibenclamide synergy

High-Purity Hydrochloride Salt Form for Consistent Experimental Dosing

RS-79948-197 is supplied as the hydrochloride salt with certified purity ≥98% by HPLC . The hydrochloride salt form confers aqueous solubility suitable for in vivo intraperitoneal or intravenous administration without the need for organic co-solvents or complex formulation vehicles . In contrast, the free base form of RS-79948 (CAS 384829-97-4) exhibits poor aqueous solubility and requires dissolution in DMSO or ethanol for in vitro studies, introducing solvent-related artifacts in cell-based assays [1]. The hemihydrate variant (CAS 186002-54-0 hemihydrate) may exhibit hygroscopic variability affecting weighing accuracy and long-term stability .

compound purity salt form solubility reproducibility

Optimal Research and Preclinical Applications for RS-79948-197 Hydrochloride Based on Quantitative Evidence


Dual α2/D2 Receptor Blockade in Psychiatric Disease Models (Schizophrenia, Depression, Addiction)

RS-79948-197 is uniquely suited for preclinical studies investigating the therapeutic potential of combined α2- and D2-receptor antagonism. As demonstrated by Frau et al. (2022), RS-79948-197 simultaneously increases dopamine release in both noradrenergic and dopaminergic terminal regions, activates VTA dopamine neuron firing, and modulates D2-autoreceptor-mediated behaviors—effects not achievable with selective α2-antagonists (atipamezole) or selective D2-antagonists (raclopride) alone [1]. This dual pharmacology makes RS-79948-197 the tool compound of choice for modeling atypical antipsychotic-like profiles and for investigating adjunctive α2-blockade strategies in schizophrenia, drug dependence, and treatment-resistant depression [1][2].

Quantitative α2-Adrenoceptor Autoradiography and PET Tracer Development

For in vitro autoradiography and in vivo PET imaging of α2-adrenoceptor distribution, [3H]RS-79948-197 provides approximately 2-fold higher specific binding signal compared to the commonly used radioligand [3H]RX821002 [3]. Its high α2/α1 selectivity (>20,000-fold) and lack of imidazoline-I2 site binding ensure that the autoradiographic signal accurately reflects α2-adrenoceptor density without off-target contamination [3][4]. This property is particularly valuable for mapping α2-adrenoceptor changes in neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and for occupancy studies of novel α2-targeted therapeutics [3].

Non-Imidazoline α2A-Antagonism for Pancreatic β-Cell and Diabetes Research

RS79948-197 is the preferred α2A-adrenoceptor antagonist for studies of insulin secretion regulation, as its non-imidazoline structure eliminates confounding inhibition of pancreatic KATP channels that occurs with imidazoline-based α2-antagonists such as efaroxan and phentolamine [5]. The compound has been validated in α2A-KO mouse models to confirm on-target mechanism of action and demonstrates synergistic potentiation of sulfonylurea (glibenclamide)-induced insulin secretion [5]. Researchers investigating the α2A-adrenoceptor as a therapeutic target for type 2 diabetes or hypoglycemia should prioritize RS79948-197 to avoid imidazoline-related artifacts [5].

In Vivo Neurochemical Microdialysis Studies of Catecholamine Release

RS79948-197 is an essential tool for microdialysis experiments examining the interplay between noradrenergic and dopaminergic systems. Unlike atipamezole, RS79948-197-induced dopamine release in the medial prefrontal cortex persists after noradrenergic denervation, confirming direct action on dopaminergic terminals [1]. This property enables investigators to dissect the relative contributions of noradrenergic and dopaminergic terminals to extracellular dopamine levels in projection regions, a critical distinction for understanding the neurochemical basis of attention, working memory, and executive function [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-79948-197

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.